molecular formula C19H12N6O3 B2911207 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1207015-49-3

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2911207
CAS RN: 1207015-49-3
M. Wt: 372.344
InChI Key: DZZQGDIXKVBEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a compound that has been studied for its potential biological activities . It has been synthesized and characterized in the context of searching for selective tankyrases (TNKSs) inhibitors .


Synthesis Analysis

The compound has been synthesized as part of a series of 6,8-disubstituted triazolo[4,3-b]pyridazines . The synthesis process was guided by structure-based optimization . Another study identified a similar compound through a screening of 16,000 molecules .


Molecular Structure Analysis

The molecular structure of this compound has been studied using Hartree-Fock (HF) and density functional theory (DFT) methods with 6-31G(d) basis sets . The results were compared with experimental data .


Chemical Reactions Analysis

The compound has been found to block the Lin28/let-7 interaction, which is significant in certain cancers . It has also shown some activity against bromodomains .

Scientific Research Applications

Anxiolytic or Antiepileptic Agents

This compound is part of a class of novel organic compounds which are N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates and ureas. These compounds are useful as anxiolytic or antiepileptic agents .

BRD4 Bromodomain Inhibitors

The compound has been studied for its potential as a bromodomain inhibitor. Bromodomains are promising therapeutic targets for treating various diseases, including cancers. The compound has been shown to inhibit BRD4, a well-studied target in this field .

Thermostable Energetic Materials

Compounds with a similar structure, such as 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, have been synthesized and studied for their potential as very thermostable energetic materials .

Receptor Tyrosine Kinase Inhibitors

Although not directly related to the compound , compounds with similar structures have been studied for their potential as inhibitors of receptor tyrosine kinases .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to be useful as anxiolytic or antiepileptic agents , suggesting that they may interact with GABA receptors or voltage-gated sodium channels, which are common targets for these types of drugs.

Mode of Action

Based on its potential use as an anxiolytic or antiepileptic agent , it can be hypothesized that it may enhance the action of inhibitory neurotransmitters, reduce neuronal excitability, or interfere with the propagation of seizure activity in the brain.

Biochemical Pathways

If it acts as an anxiolytic or antiepileptic agent , it may be involved in modulating the GABAergic system or sodium ion channels, which play crucial roles in neuronal signaling.

Result of Action

If it acts as an anxiolytic or antiepileptic agent , it may help to reduce anxiety or prevent seizures by modulating neuronal activity.

properties

IUPAC Name

5-(furan-2-yl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N6O3/c26-19(15-10-17(28-24-15)16-5-2-8-27-16)21-13-4-1-3-12(9-13)14-6-7-18-22-20-11-25(18)23-14/h1-11H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZQGDIXKVBEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.